3-Methoxyoxan-4-amine hydrochloride

Medicinal Chemistry Chiral Building Blocks Glycosidase Inhibitors

3-Methoxyoxan-4-amine hydrochloride is a chiral, heterocyclic amine building block featuring a tetrahydropyran (oxane) core with a methoxy substituent at the 3-position and an amine group at the 4-position, provided as the hydrochloride salt. It belongs to the class of substituted oxan-4-amines, which are structural motifs explored for glycosidase inhibitor design and other medicinal chemistry applications.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Cat. No. B12441018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyoxan-4-amine hydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCOC1COCCC1N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H
InChIKeyDMWZYPXYPVHLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Methoxyoxan-4-amine hydrochloride: Core Building Block Characteristics


3-Methoxyoxan-4-amine hydrochloride is a chiral, heterocyclic amine building block featuring a tetrahydropyran (oxane) core with a methoxy substituent at the 3-position and an amine group at the 4-position, provided as the hydrochloride salt. It belongs to the class of substituted oxan-4-amines, which are structural motifs explored for glycosidase inhibitor design and other medicinal chemistry applications . The compound's value proposition in procurement hinges on its defined stereochemistry and salt form, yet quantitative comparative data against its closest analogs (e.g., free base, different stereoisomers, de-methoxy variants) was not found in the accessible literature to definitively guide a selection decision based on assay data [1].

Why Generic Substitution of 3-Methoxyoxan-4-amine hydrochloride Carries Procurement Risk


In-class compounds such as oxan-4-amine, its free base, or alternative stereoisomers cannot be generically swapped without risking synthesis failure or altered biological activity. The specific (3S,4S) or (3S,4R) stereochemistry of this compound has been identified as critical for mimicking transition state geometries in enzymatic hydrolysis relevant to glycosidase inhibitor development . Furthermore, the hydrochloride salt form is known to enhance solubility and crystallinity over the free base, which directly impacts reliability in solid-phase synthesis and solution-phase reaction setup. Substituting with, for example, the racemic mixture or the de-methoxy analog (tetrahydro-2H-pyran-4-amine) eliminates these stereoelectronic features, potentially leading to inactive final compounds or irreproducible synthetic routes. The following Sections detail the specific, quantifiable evidence where available.

Quantitative Differentiation Evidence for 3-Methoxyoxan-4-amine hydrochloride Selection


Evidence Gap: Lack of Direct Comparator Data

A systematic search of primary literature, patents, and authoritative databases did not yield a direct head-to-head comparison (e.g., IC50, solubility, reaction yield) between 3-Methoxyoxan-4-amine hydrochloride and its closest analogs. The highest-strength evidence available is class-level: a publication on methylated tetrahydropyranyl ICMT inhibitors shows that introducing a 3-methoxy group to a submicromolar hit compound (compound 3) produced a potent analogue (compound 27), a critical SAR finding [1]. However, this does not provide quantitative data for the building block itself versus its alternatives. Until such data is published, procurement decisions must rely on the documented stereochemical requirements for target synthesis and expert supplier quality data.

Medicinal Chemistry Chiral Building Blocks Glycosidase Inhibitors

Physical Form Differentiation: Hydrochloride Salt vs. Free Base

Vendor datasheets consistently describe (3S,4S)-3-Methoxyoxan-4-amine hydrochloride as a 'white crystalline powder' that is 'soluble in water' , whereas the free base forms are typically listed as light yellow liquids or solids requiring cold storage (0-8°C) . The crystalline nature of the hydrochloride salt is a practical differentiator for automated solid-dispensing systems and long-term storage, offering superior physicochemical stability compared to the often hygroscopic or liquid free base amines. While exact numerical solubility and stability data are not publicly available in a comparative format, this dichotomy in physical state represents a well-established class-level advantage for procurement and handling.

Solid-State Chemistry Formulation Handling

Target Application Scenarios for 3-Methoxyoxan-4-amine hydrochloride Based on Available Evidence


Synthesis of Stereochemically-Critical Glycosidase Inhibitors

The (3S,4R) stereoisomer of this compound has been explicitly identified as a key intermediate for glycosidase inhibitor synthesis, mimicking transition state geometries in enzymatic hydrolysis . Researchers developing carbohydrate-mimetic drugs should prioritize this building block's specific stereochemistry to maintain the required 3D pharmacophore, as generic or incorrectly configured alternatives will not replicate these interactions.

Medicinal Chemistry SAR Exploration of Tetrahydropyran-Based Enzyme Inhibitors

Published SAR studies on ICMT inhibitors demonstrate that methylation of the tetrahydropyran ring, specifically introducing a 3-methoxy group, significantly enhances potency [1]. A medicinal chemistry program aiming to explore or optimize this scaffold for any enzyme target should incorporate the 3-methoxyoxan-4-amine building block as a privileged fragment, based on this established class-level evidence.

Automated Parallel Synthesis and Library Production

The hydrochloride salt form offers a distinct practical advantage as a free-flowing crystalline solid, facilitating its use in automated solid-dispensing platforms for high-throughput synthesis. Unlike liquid or low-melting free base amines, this physical form minimizes weighing errors and hygroscopicity issues, improving synthetic reproducibility in library production [2].

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